p-Isopropylphenyl Phenyl Phosphate
Description
Structure
3D Structure
Properties
CAS No. |
69415-02-7 |
|---|---|
Molecular Formula |
C15H17O4P |
Molecular Weight |
292.27 g/mol |
IUPAC Name |
phenyl (4-propan-2-ylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C15H17O4P/c1-12(2)13-8-10-15(11-9-13)19-20(16,17)18-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,16,17) |
InChI Key |
BAMFFSDSHNMEPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2 |
Synonyms |
4-Isopropylphenyl Phenyl Hydrogen Phosphate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Production of P Isopropylphenyl Phenyl Phosphate
Established Synthetic Pathways for p-Isopropylphenyl Phenyl Phosphate (B84403) Isomers
The conventional route to synthesizing isopropylated phenyl phosphates, including the para-isomer, is a well-documented process in industrial chemistry. This pathway is characterized by two principal reaction stages: the alkylation of phenol (B47542) to produce isopropylphenol, which is then subjected to phosphorylation.
Alkylation and Phosphorylation Reaction Schemes
The initial step in the synthesis is the Friedel-Crafts alkylation of phenol with propylene (B89431). This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or solid acid catalysts like zeolites. The reaction yields a mixture of isopropylphenol isomers, primarily the ortho- and para-isomers. The general scheme for this reaction is as follows:
C₆H₅OH + CH₃CH=CH₂ --(Catalyst)--> (CH₃)₂CHC₆H₄OH
Following the alkylation, the resulting isopropylphenol is reacted with phosphorus oxychloride (POCl₃) in the phosphorylation step. This reaction may also include unreacted phenol to produce a mixed triaryl phosphate ester. The reaction proceeds via a nucleophilic attack of the hydroxyl group of the phenol on the phosphorus atom of the phosphorus oxychloride, with the elimination of hydrogen chloride (HCl) as a byproduct. A general representation of the phosphorylation of a mixture of phenol and isopropylphenol is:
(CH₃)₂CHC₆H₄OH + C₆H₅OH + POCl₃ → [(CH₃)₂CHC₆H₄O]ₓ(C₆H₅O)ᵧPO + HCl
The stoichiometry of the reactants can be adjusted to control the degree of isopropylation in the final product mixture.
Stereochemical Considerations in p-Isopropylphenyl Phenyl Phosphate Synthesis
A significant aspect of the industrial production of isopropylated phenyl phosphates is the formation of a complex mixture of isomers. The initial alkylation of phenol with propylene can result in the formation of ortho-, meta-, and para-isopropylphenol. Consequently, the subsequent phosphorylation leads to a variety of phosphate esters with different substitution patterns on the phenyl rings.
Commercial isopropylated triphenyl phosphate is not a single compound but rather a mixture of various isomers. These can include triphenyl phosphate (TPP), mono-, di-, and tri-isopropylated phenyl phosphates. The position of the isopropyl group (ortho, meta, or para) on each phenyl ring further contributes to the isomeric complexity of the final product. The relative abundance of these isomers is dependent on the specific reaction conditions and catalysts employed during the alkylation step. Achieving high selectivity for the para-isomer is a key challenge in the synthesis.
Novel Synthetic Approaches and Catalyst Development for this compound
Research into the synthesis of aryl phosphate esters continues to evolve, with a focus on improving efficiency, selectivity, and the environmental profile of the production processes.
Catalytic Strategies in Aryl Phosphate Ester Formation
Efforts to enhance the synthesis of aryl phosphate esters have explored various catalytic systems. For the initial Friedel-Crafts alkylation, the use of solid acid catalysts, such as zeolites and modified clays, offers advantages over traditional Lewis acids like AlCl₃. These solid catalysts can provide higher selectivity towards the desired para-isomer, are more easily separated from the reaction mixture, and can often be regenerated and reused, contributing to a more sustainable process.
For the phosphorylation step, while traditional methods often proceed without a catalyst or with a simple base to scavenge the HCl byproduct, research into catalytic phosphorylation is ongoing. The development of catalysts that can facilitate the P-O bond formation under milder conditions and with greater control over the product distribution is an active area of investigation.
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly being applied to the chemical industry to minimize environmental impact. In the context of this compound production, this translates to several key areas of improvement. The use of solid, reusable catalysts in the alkylation step reduces waste and avoids the issues associated with the quenching and disposal of traditional Lewis acid catalysts.
Reaction Mechanisms Governing this compound Formation
The formation of this compound is governed by well-understood reaction mechanisms. The initial Friedel-Crafts alkylation of phenol with propylene proceeds through an electrophilic aromatic substitution mechanism. The propylene is activated by the Lewis or solid acid catalyst to form a carbocation or a polarized complex, which then acts as the electrophile. The electron-rich phenol ring attacks the electrophile, leading to the formation of a sigma complex (arenium ion), which is then deprotonated to restore aromaticity and yield the isopropylphenol product. The regioselectivity (ortho vs. para) is influenced by both steric and electronic factors, as well as the nature of the catalyst.
The subsequent phosphorylation with phosphorus oxychloride involves a nucleophilic substitution at the phosphorus center. The hydroxyl group of the p-isopropylphenol acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the stepwise displacement of the chlorine atoms by other phenoxide or isopropylphenoxide groups, with the elimination of HCl at each step, to form the final triaryl phosphate ester. The reactivity of the phosphorus center and the steric hindrance of the incoming nucleophiles play a key role in the progression of the reaction.
Purification and Separation Techniques for this compound Isomeric Mixtures
The commercial production of this compound results in a complex isomeric mixture. This mixture primarily contains triphenyl phosphate (TPP) and various isopropylated phenyl phosphates, including mono-, di-, and tri-isopropylated isomers with substitution at the ortho, meta, and para positions of the phenyl rings. The separation and purification of these isomers are critical for obtaining specific isomers for research purposes and for controlling the composition of commercial products to ensure consistent performance characteristics. However, the structural similarity and closely related physicochemical properties of these isomers present significant challenges for their separation.
Several standard industrial and laboratory techniques are employed for the purification of triaryl phosphate mixtures, though specific data on the separation of this compound isomers is limited in publicly available literature. The primary methods explored include distillation, crystallization, and various forms of chromatography.
Distillation
Fractional distillation is a common industrial method for purifying chemical products. In the context of isopropylated triaryl phosphates, distillation is primarily used to separate the unreacted triphenyl phosphate (TPP) from the alkylated products. The boiling points of the various phosphate esters are very close, with higher molecular weight esters (those with more isopropyl groups) having only slightly higher boiling points, making their separation difficult google.com.
One approach to enhance the separation is the use of wiped-film evaporation. This technique is particularly useful for separating components with close vapor pressures epo.org. For instance, in a multi-pass process using a wiped-film evaporator, it is possible to significantly reduce the TPP content in a mixed t-butylphenyl phosphate product google.comepo.org. While specific data for isopropylphenyl phosphates is not detailed, the principles are transferable. The efficiency of this separation is highly dependent on controlling parameters such as wall temperature, vacuum pressure, and feed rate, often requiring multiple passes to achieve a substantial reduction in the lower-boiling component epo.org.
A patent describes a batch distillation of a commercial phenyl/t-butylphenyl triaryl phosphate ester where, after four hours at a pot temperature of 270°C and a pressure of 1 mm Hg, a significant portion of the triphenyl phosphate was removed in the distillate google.com. This demonstrates the feasibility of distillation for at least a coarse separation of the unreacted starting material from the isopropylated products.
Table 1: Illustrative Example of Wiped-Film Evaporation for TPP Reduction in a Triaryl Phosphate Mixture
| Pass Number | Feed TPP Content (%) | Overhead TPP Content (%) | Underflow (Product) TPP Content (%) | Notes |
|---|---|---|---|---|
| Pass I | 17.0 | - | - | Initial feed material. |
| Pass II | - | - | - | Bottoms from Pass I are re-processed. |
| Pass III | - | 13.1 | 1.2 | Final product with significantly reduced TPP. |
Crystallization
Fractional crystallization is another potential method for separating isomers. This technique relies on differences in the solubility of the isomers in a particular solvent at a given temperature. For aromatic compounds, including substituted phenols, fractional crystallization has been shown to be an effective separation method google.com. The process typically involves dissolving the isomeric mixture in a suitable solvent and then gradually cooling the solution to induce the crystallization of the least soluble isomer.
While no specific protocols for the fractional crystallization of this compound isomers are detailed in the available literature, the general principles of the technique would apply. The success of this method would depend on finding a solvent system that provides sufficient solubility differences between the ortho, meta, and para-isopropylphenyl phosphate isomers. The purity of the separated isomers would be contingent on factors such as the rate of cooling, agitation, and the efficiency of separating the crystals from the mother liquor.
Chromatographic Techniques
Chromatography offers a higher degree of separation for complex mixtures of isomers and is widely used for the analysis of isopropylated triaryl phosphates. However, its application on a preparative scale for bulk purification can be more complex and costly.
Gas Chromatography (GC)
Analytical methods using gas chromatography coupled with mass spectrometry (GC-MS) are common for identifying the components of isopropylated phenyl phosphate mixtures publisso.denih.gov. These methods can often separate some of the isomers based on their volatility and interaction with the stationary phase of the GC column nih.gov. However, one study notes that a complex mixture of numerous positional isomers of di-isopropylphenyl phenyl phosphates (Di-IPPhPs) and tri-isopropylphenyl phosphates (TXPs) could not be fully separated under their gas chromatographic conditions, leading to overlapping peaks publisso.de. This indicates that while GC is a powerful analytical tool, it may have limitations for the preparative separation of all isomers in a commercial mixture.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a robust technique for the isolation and purification of compounds from complex mixtures warwick.ac.ukspringernature.com. Different HPLC modes, such as normal-phase and reversed-phase, can be employed to separate isomers based on differences in their polarity and hydrophobicity. For positional isomers of aromatic compounds, columns with specific selectivities, such as phenyl or pentafluorophenyl (PFP) phases, can offer enhanced separation by exploiting π-π interactions.
While no specific preparative HPLC methods for this compound isomers were found, the principles of method development would involve screening different stationary phases and mobile phase compositions to achieve optimal resolution between the isomers. The process would typically be scaled up from an analytical method to a preparative scale to isolate larger quantities of the desired isomer springernature.com.
Solid-Phase Extraction (SPE)
Solid-phase extraction is primarily used as a sample purification and pre-concentration step before analytical chromatography, rather than for the bulk separation of isomers publisso.de. In the analysis of isopropylated phenyl phosphates from environmental or biological samples, SPE with cartridges containing materials like Florisil or other sorbents is often employed to remove interfering substances publisso.de. This technique is effective for cleanup but is not typically used for the fine separation of closely related isomers on a large scale.
Environmental Transformation and Degradation Pathways of P Isopropylphenyl Phenyl Phosphate
Hydrolytic Degradation Mechanisms of p-Isopropylphenyl Phenyl Phosphate (B84403)
Hydrolysis is a primary abiotic degradation pathway for triaryl phosphates in aqueous environments. The process involves the cleavage of the ester bond, leading to the formation of corresponding phenols and phosphate diesters. For isopropylated triphenyl phosphates, this results in the generation of isopropylphenol or phenol (B47542) and the corresponding diaryl phosphate, which is generally more resistant to further hydrolysis researchgate.net.
Kinetic Investigations of p-Isopropylphenyl Phenyl Phosphate Hydrolysis
The rate of hydrolysis for isopropylated phenyl phosphates is significantly influenced by pH. Under alkaline conditions, the hydrolysis rate can be estimated using second-order rate constants. For the isopropylphenyl group, specifically the para-isomer, the second-order hydrolysis rate constant is estimated to be 0.21 L/mol·s researchgate.net. This allows for the calculation of the hydrolysis half-life at various alkaline pH levels.
Conversely, under neutral conditions, the hydrolysis of triaryl phosphates is exceedingly slow. The estimated first-order rate constant for the neutral hydrolysis of an isopropylphenyl phosphate is approximately 2x10⁻¹¹ s⁻¹, which translates to a half-life of around 1,100 years researchgate.net. Hydrolysis can also occur under acidic conditions, a factor considered in the formulation of hydraulic fluids to which these compounds are added researchgate.net. In natural waters with a starting pH of 7-8, commercial mixtures of triaryl phosphates have been observed to have half-lives ranging from 52 to 140 days nih.gov.
The table below summarizes the estimated hydrolysis half-lives for isopropylphenyl diphenyl phosphate under various pH conditions.
| pH | Condition | Estimated Half-life |
| 7 | Neutral | ~1,100 years researchgate.net |
| 7 | Alkaline Hydrolysis Contribution | ~380 days researchgate.net |
| 8 | Alkaline | ~39 days researchgate.net |
| 9.5 | Alkaline (calculated for triphenyl phosphate) | ~23 days nih.gov |
Note: Data is for isopropylphenyl diphenyl phosphate as a representative compound.
Influence of Environmental Parameters on Hydrolytic Stability
The stability of this compound to hydrolysis is strongly dependent on environmental pH and temperature.
pH: As indicated by the kinetic data, the rate of hydrolysis is significantly faster under alkaline conditions (pH 8 and above) compared to neutral or slightly acidic conditions. In most natural waters, where the pH is typically between 6 and 8, hydrolysis is expected to be slow but can become a more significant degradation pathway in more alkaline environments researchgate.netnih.gov. The initial products of hydrolysis, such as diaryl phosphates, are acidic and could theoretically lead to auto-catalysis; however, the natural buffering capacity of most environmental systems makes this unlikely researchgate.net.
Temperature: While specific activation energies for the hydrolysis of this compound are not readily available, the hydrolysis of other organophosphate esters is known to be temperature-dependent. Increased temperatures generally lead to faster hydrolysis rates dntb.gov.ua. This is a critical factor in industrial applications where these compounds are used as hydraulic fluids at elevated temperatures researchgate.net.
Photochemical Transformation of this compound
Photochemical transformation, including direct photolysis and indirect photo-oxidation, can contribute to the degradation of this compound, particularly in the atmosphere and sunlit surface waters.
Direct Photolysis Processes and Products of this compound
There is limited information available on the direct photolysis of isopropylated triphenyl phosphates under environmentally relevant conditions. For risk assessment purposes, the rate of direct photolysis in water is often assumed to be negligible researchgate.netservice.gov.uk. However, studies on the related compound triphenyl phosphate (TPHP) have shown that photodecomposition can occur, yielding products such as phosphoric acid and phenols, particularly under alkaline conditions epa.gov. Further irradiation can lead to the subsequent decomposition of the phenolic products epa.gov.
Indirect Photochemical Oxidation Mechanisms of this compound
Indirect photochemical oxidation, primarily through reactions with hydroxyl radicals (•OH), is a significant degradation pathway for this compound in the atmosphere. The estimated atmospheric photooxidation half-life for isopropylphenyl diphenyl phosphate is approximately 21.4 hours, based on a reaction rate constant with hydroxyl radicals of 1.8x10⁻¹¹ cm³/molecule·s service.gov.uk. For the more highly substituted tris(isopropylphenyl) phosphate, the estimated half-life is even shorter at around 11.7 hours service.gov.uk.
The primary mechanism of this degradation is the abstraction of a hydrogen atom from the isopropyl group or addition of the hydroxyl radical to the aromatic ring. This initiates a series of reactions leading to the breakdown of the molecule. For triphenyl phosphate, degradation in the presence of hydroxyl radicals has been shown to involve P-O-C bond breaking and cleavage of the C-H bond on the benzene (B151609) ring bohrium.comresearchgate.net.
The table below presents the estimated atmospheric photooxidation half-lives for isopropylated triphenyl phosphates.
| Compound | Atmospheric Half-life |
| Isopropylphenyl diphenyl phosphate | ~21.4 hours service.gov.uk |
| Tris(isopropylphenyl) phosphate | ~11.7 hours service.gov.uk |
Biodegradation Pathways and Microbial Metabolism of this compound
Biodegradation is a key process in the environmental degradation of this compound. Commercial mixtures of isopropylated triphenyl phosphates with lower degrees of alkylation are considered to be readily biodegradable, while those with higher degrees of alkylation are inherently biodegradable service.gov.uk.
The most probable initial step in the biodegradation of aryl phosphates is the hydrolysis of the phosphate ester bond to yield orthophosphate and the corresponding phenols (isopropylphenol and phenol) service.gov.uk. These phenolic intermediates are then typically subject to further microbial degradation service.gov.uk. Studies on the biodegradation of the structurally similar tricresyl phosphates (TCPs) have identified hydrolysis and hydroxylation as the primary metabolic pathways bohrium.com.
Several bacterial genera have been implicated in the degradation of related organophosphate esters. For instance, a microbial consortium capable of degrading TCPs was found to be composed of Sphingobacterium, Variovorax, and Flavobacterium bohrium.com. Additionally, Brevibacillus brevis has been shown to degrade TCP isomers nih.gov. While the specific microorganisms that metabolize this compound have not been definitively identified, it is likely that similar enzymatic machinery, such as phosphatases and cytochrome P450 monooxygenases, are involved bohrium.com. The metabolism of the parent compound can lead to the formation of various intermediates, including hydroxylated and carboxylated derivatives, before eventual mineralization nih.govbohrium.com.
Microbial Communities Involved in this compound Transformation
The biodegradation of organophosphate compounds, including p-IPPP, is largely mediated by microbial communities present in soil and aquatic environments. While specific microbial consortia responsible for the complete mineralization of p-IPPP are not extensively documented, studies on related organophosphate flame retardants (OFRs) provide insights into the types of microorganisms likely involved. Generally, bacteria are the primary drivers of organophosphate degradation. Several bacterial genera have been identified with the capability to utilize organophosphorus compounds as a source of phosphorus or carbon.
Microorganisms capable of degrading organophosphorus pesticides often possess enzymes that can hydrolyze the ester bonds, a key step in the breakdown of p-IPPP. Some bacterial genera adapted to grow in pesticide-contaminated soils have demonstrated the ability to hydrolyze various P-O bonds found in a wide array of organophosphorus compounds scispace.com. It is plausible that similar microbial communities, including those from genera such as Pseudomonas, Flavobacterium, Bacillus, and Brevibacillus, play a role in the transformation of p-IPPP in the environment researchgate.net. For instance, Brevibacillus brevis has been shown to degrade tricresyl phosphate isomers, which are structurally similar to isopropylated phenyl phosphates researchgate.net.
The composition and activity of these microbial communities are influenced by environmental factors such as pH, temperature, and the availability of other nutrients like carbon and nitrogen mdpi.com. In phosphorus-limited environments, the ability of some microbes to cleave phosphate from organophosphates like p-IPPP can be a competitive advantage, driving the selection for species with these catabolic capabilities nih.gov. The rhizosphere, the soil region directly influenced by plant roots, often harbors a higher abundance and activity of phosphate-solubilizing bacteria, which could contribute to the degradation of p-IPPP mdpi.com.
Enzymatic Systems and Metabolites in this compound Biodegradation
The biodegradation of p-IPPP is initiated by enzymatic action that cleaves the phosphate ester bonds. The primary enzymes involved in the initial breakdown of organophosphate esters are hydrolases, specifically phosphotriesterases (PTEs) scispace.com. These enzymes catalyze the hydrolysis of the ester linkage, leading to the formation of diaryl and monoaryl phosphate metabolites.
In vitro metabolism studies using human liver subcellular fractions have provided significant insights into the metabolic pathways of isopropylated triarylphosphate esters, which are analogous to environmental degradation pathways. These studies have identified key metabolites resulting from the breakdown of compounds like 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and 4-isopropylphenyl diphenyl phosphate (4IPPDPP). The primary metabolites formed are isopropylphenyl phenyl phosphate (ip-PPP) and diphenyl phosphate (DPHP) nih.govacs.org. Further degradation can lead to the formation of phenol and isopropylphenol.
The general enzymatic degradation pathway is hypothesized to involve hydrolysis and hydroxylation. The hydrolysis of one of the phenyl ester bonds of an isopropylated triphenyl phosphate isomer leads to the formation of an isopropylphenyl phenyl phosphate (ip-PPP) and phenol. Alternatively, hydrolysis of the isopropylphenyl ester bond would yield diphenyl phosphate (DPHP) and isopropylphenol. These metabolites are more polar than the parent compound and are generally more susceptible to further degradation.
Two novel metabolites, mono-isopropenylphenyl diphenyl phosphate and hydroxy-isopropylphenyl diphenyl phosphate, have also been tentatively identified, suggesting that hydroxylation of the isopropyl group is another potential transformation pathway nih.govacs.org.
Table 1: Key Metabolites of Isopropylated Phenyl Phosphate Biodegradation
| Parent Compound | Metabolite | Abbreviation |
|---|---|---|
| Isopropylated Triphenyl Phosphate | Isopropylphenyl Phenyl Phosphate | ip-PPP |
| Isopropylated Triphenyl Phosphate | Diphenyl Phosphate | DPHP |
| Isopropylated Triphenyl Phosphate | Mono-isopropenylphenyl diphenyl phosphate | - |
This table is generated based on in vitro metabolism studies which can be indicative of environmental biodegradation pathways. nih.govacs.org
Sorption and Environmental Partitioning Behavior of this compound
The environmental distribution of p-IPPP is governed by its partitioning behavior between different environmental compartments such as water, soil, sediment, and air. Sorption to soil and sediment is a critical process that affects its mobility, bioavailability, and susceptibility to degradation.
The sorption of organophosphate esters to soil and sediment is influenced by both the physicochemical properties of the compound and the characteristics of the sorbent. For structurally similar compounds like triphenyl phosphate (TPhP), sorption is positively correlated with the organic matter content of the sediment nih.gov. This suggests that p-IPPP, with its hydrophobic nature, will preferentially partition to soils and sediments with higher organic carbon content.
The sorption process for TPhP and its degradation products has been shown to involve chemisorption, as indicated by the good fit of kinetic data to a pseudo-second-order model nih.gov. The sorption mechanisms are complex and can include hydrophobicity, π-π interactions, Lewis acid-base interactions, and hydrogen bonding nih.gov. Given the structural similarities, it is expected that p-IPPP exhibits comparable sorption behavior.
Desorption studies on TPhP and its metabolites have shown apparent hysteresis, meaning that the compound is not easily released back into the aqueous phase once sorbed nih.gov. This suggests that p-IPPP could be persistent in the sediment phase, acting as a long-term source of contamination to the overlying water column.
Predictive Modeling of this compound Environmental Fate and Persistence
These models utilize the physicochemical properties of the substance, such as vapor pressure, water solubility, and the octanol-water partitioning coefficient (Kow), along with environmental parameters and degradation rates, to simulate its behavior. For p-IPPP, key inputs for such models would include its estimated degradation half-lives in various media (water, soil, sediment) and its partitioning coefficients.
While specific predictive models for p-IPPP are not widely published, the general framework for assessing the environmental fate of organic pollutants is well-established researchgate.net. The persistence of a chemical is often evaluated based on its degradation half-life. For instance, isopropylphenyl diphenyl phosphate is considered to be readily biodegradable, which is often equated to a half-life of less than 40 days in freshwater service.gov.uk. This information can be used in models to predict its persistence and potential for long-range transport.
Quantitative Structure-Activity Relationship (QSAR) models can also be employed to estimate the physicochemical properties and degradation rates of p-IPPP based on its molecular structure. These estimated values can then be used as inputs for multimedia fate models.
The ultimate goal of predictive modeling is to provide a comprehensive picture of the likely environmental concentrations and persistence of p-IPPP, which is crucial for risk assessment and management. However, the accuracy of these models is highly dependent on the quality of the input data, and there is a need for more experimental data on the properties and degradation of p-IPPP to refine these predictions nih.gov.
Theoretical and Computational Chemistry Studies of P Isopropylphenyl Phenyl Phosphate
Quantum Chemical Calculations on the Electronic and Molecular Structure of p-Isopropylphenyl Phenyl Phosphate (B84403)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of p-Isopropylphenyl Phenyl Phosphate. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy, providing a detailed picture of its three-dimensional structure.
DFT methods, often employing basis sets like 6-311G(2d,2p), are used to optimize the molecular geometry of this compound, predicting key structural parameters. dtic.mil These calculations reveal the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, the P=O, P-O, and C-C bond lengths, as well as the angles around the central phosphorus atom, can be accurately determined.
Beyond the molecular geometry, quantum chemical calculations provide critical insights into the electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. In this compound, the phosphoryl oxygen is expected to be a region of high electron density, making it a potential site for electrophilic attack.
Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. For aryl phosphates, the HOMO-LUMO gap is a significant descriptor in predicting their biological activity. researchgate.net
Table 1: Calculated Structural and Electronic Properties of this compound
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| P=O Bond Length | ~1.45 Å | Indicates a strong double bond character. |
| P-O(phenyl) Bond Length | ~1.60 Å | Reflects the single bond character of the ester linkage. |
| O-P-O Bond Angle | ~102-106° | Describes the tetrahedral geometry around the phosphorus atom. |
| HOMO Energy | -7.0 to -8.0 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -0.5 to -1.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~6.0 - 7.0 eV | Indicator of chemical reactivity and stability. researchgate.net |
Molecular Dynamics Simulations of this compound Interactions with Polymeric Systems and Environmental Interfaces
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique is particularly valuable for understanding how this compound, often used as a plasticizer and flame retardant, interacts with polymer matrices and behaves at environmental interfaces. oup.comaaqr.org
Interactions with Polymeric Systems:
In MD simulations of this compound within a polymer such as PVC or polycarbonate, a simulation cell is constructed containing polymer chains and the phosphate ester molecules. mdpi.com By solving Newton's equations of motion for every atom in the system, the simulation tracks the trajectory of each particle, revealing how the plasticizer integrates into the polymer structure.
These simulations can quantify key properties that describe the plasticizing effect:
Glass Transition Temperature (Tg): By simulating the cooling of the polymer-plasticizer system, the Tg can be estimated from the change in density or specific volume. The introduction of this compound is expected to lower the Tg of the polymer, indicating increased flexibility.
Diffusion Coefficient: MD simulations can calculate the mean squared displacement (MSD) of the plasticizer molecules over time, from which the diffusion coefficient is derived. This parameter is crucial for understanding the potential for migration of the plasticizer out of the polymer matrix. mdpi.com
Interaction Energy: The non-bonded interaction energies (van der Waals and electrostatic) between this compound and the polymer chains can be calculated to assess the miscibility and compatibility of the two components.
Environmental Interfaces:
The fate and transport of this compound in the environment are governed by its interactions at interfaces, such as water-solid or air-water interfaces. MD simulations can model these complex systems to predict the compound's behavior. For example, a simulation of this compound at a water-silica interface (representing soil minerals) can reveal its adsorption characteristics. arxiv.org Key findings from such simulations include:
Adsorption Energy: The energy change associated with the molecule moving from the bulk water phase to the solid surface. A negative adsorption energy indicates a favorable interaction.
Interfacial Orientation: The preferred orientation of the molecule at the interface. The polar phosphate group may interact with charged surface sites, while the nonpolar aryl groups may orient away from the water phase. frontiersin.org
Radial Distribution Functions: These functions describe the probability of finding atoms of one component at a certain distance from atoms of another, providing detailed information about the structuring of water and ions around the adsorbed phosphate ester. frontiersin.org
Table 2: Representative MD Simulation Parameters for this compound in a Polymer Matrix
| Simulation Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Force Field | COMPASS or PCFF | Defines the potential energy function for atomic interactions. aimspress.com |
| System Size | ~10 polymer chains (100 monomers each) + plasticizer | To represent a bulk amorphous polymer system. mdpi.com |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates realistic laboratory conditions. researchgate.net |
| Temperature | 300 K - 500 K | To study properties at and above the glass transition temperature. |
| Simulation Time | 10 - 100 ns | To allow for sufficient molecular motion and system equilibration. |
Computational Prediction of Reaction Mechanisms for this compound Synthesis and Degradation
Computational chemistry is a powerful tool for mapping out the reaction pathways for the synthesis and degradation of this compound. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism, kinetics, and thermodynamics can be achieved.
Synthesis Mechanisms:
The industrial synthesis of aryl phosphates like this compound typically involves the reaction of phosphorus oxychloride (POCl₃) with the corresponding phenols (phenol and p-isopropylphenol). wikipedia.org Computational methods can be used to investigate the stepwise mechanism of this reaction. This involves:
Reactant Complex Formation: Modeling the initial interaction between POCl₃ and the phenol (B47542).
Transition State Search: Locating the transition state for the nucleophilic attack of the phenolic oxygen on the phosphorus atom, leading to the displacement of a chloride ion. This is the most computationally demanding step, as it involves finding a first-order saddle point on the potential energy surface.
Product Formation: Calculating the structure and energy of the resulting phosphorodichloridate intermediate and HCl.
By repeating this process for the subsequent substitution reactions, the entire reaction profile can be constructed. The calculated activation energies for each step provide insights into the reaction kinetics and can help optimize reaction conditions. nih.gov
Degradation Mechanisms:
The environmental persistence and biological activity of this compound are largely determined by its degradation pathways, primarily hydrolysis and metabolic transformation.
Hydrolysis: Computational studies can model the hydrolysis of the P-O-aryl bond under neutral, acidic, or basic conditions. dtic.mil The mechanism typically involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the phosphorus center. Calculations can determine the activation energy barriers for different pathways, showing, for example, that alkaline hydrolysis is significantly faster than neutral hydrolysis due to the lower activation energy. dtic.mil The use of continuum solvation models is essential for accurately representing the aqueous environment. dtic.mil
Metabolic Degradation: In biological systems, aryl phosphates are often metabolized by cytochrome P450 (CYP) enzymes. acs.org Computational studies, often combining quantum mechanics and molecular mechanics (QM/MM), can model the interaction of this compound with the active site of a CYP enzyme. These studies can predict the most likely sites of metabolism, which for aryl phosphates are typically hydroxylation of the aromatic rings or cleavage of the ester bond. acs.org The calculations can elucidate the detailed electronic mechanism, involving steps like hydrogen abstraction and oxygen rebound, and predict the formation of metabolites such as diphenyl phosphate and hydroxylated derivatives. acs.orgnih.gov
Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound and Related Aryl Phosphates
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their physical properties or biological activities. nih.gov For this compound and related aryl phosphates, these models are valuable for predicting properties like toxicity, environmental fate, and flame retardant efficiency without the need for extensive experimental testing.
A QSAR model is a mathematical equation that relates one or more molecular descriptors to a specific activity. The general form is:
Activity = f (Molecular Descriptors)
Molecular Descriptors:
A wide range of descriptors can be calculated for each molecule in a dataset. For aryl phosphates, these can be categorized as:
Electronic Descriptors: These describe the electron distribution and include parameters like the HOMO-LUMO energy gap, dipole moment, and partial atomic charges. researchgate.net The HOMO-LUMO gap has been shown to be a significant contributor to the binding affinity of organophosphates to acetylcholinesterase. researchgate.net
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific shape indices.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is the most common descriptor of hydrophobicity and is crucial for predicting bioaccumulation and membrane permeability. mdpi.comnih.gov
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule that describe its connectivity and branching.
Model Development and Application:
To develop a QSAR model, a training set of aryl phosphates with known experimental data (e.g., LC₅₀ values for toxicity, or inhibition constants for enzyme activity) is assembled. Molecular descriptors are calculated for each compound, and statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the mathematical model. The model's predictive power is then validated using an external test set of compounds not used in the model development.
For this compound, QSAR models could be used to:
Predict Toxicity: By comparing its descriptors to those in a model for acetylcholinesterase inhibition, its potential neurotoxicity could be estimated. researchgate.net
Estimate Environmental Properties: QSARs for properties like bioconcentration factor (BCF) or soil sorption coefficient (Koc) can help predict its environmental behavior.
Guide Flame Retardant Design: By correlating structural features with flame retardancy performance, QSARs can aid in the design of new, more effective, and potentially less toxic aryl phosphate flame retardants.
Table 3: Common Molecular Descriptors in QSAR Studies of Aryl Phosphates
| Descriptor Type | Example Descriptor | Relevance to Aryl Phosphates |
|---|---|---|
| Electronic | HOMO-LUMO Energy Gap | Correlates with reactivity and enzyme inhibition. researchgate.net |
| Electronic | Dipole Moment | Influences intermolecular interactions and solubility. |
| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Predicts bioaccumulation, membrane transport, and toxicity. nih.gov |
| Steric | Molecular Volume | Affects binding to enzyme active sites and transport processes. |
| Topological | Wiener Index | Relates molecular branching to physical properties. |
Fu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
